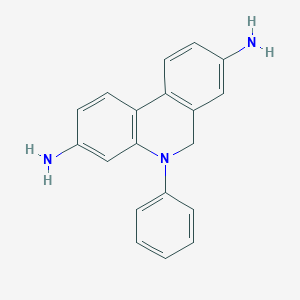

5-phenyl-6H-phenanthridine-3,8-diamine

Description

Contextualization within Phenanthridine (B189435) Chemistry

Phenanthridine chemistry has a rich history, with the parent compound being a key component of coal tar. google.com The journey of phenanthridine and its derivatives has been marked by periods of intense investigation, driven by their diverse chemical properties and biological activities.

The study of phenanthridine derivatives gained significant momentum with the discovery of their ability to interact with DNA. nih.gov This led to the development of well-known intercalating agents. However, interest in some of these compounds waned for a period. A resurgence of scientific curiosity occurred around the turn of the 21st century, spurred by the discovery of new phenanthridine alkaloids and renewed investigations into the antiparasitic and antitumor properties of its derivatives. nih.gov

In modern chemical sciences, phenanthridine derivatives are recognized for their extensive applications in medicinal chemistry. bohrium.com The development of efficient and environmentally friendly synthetic methods for creating these complex molecules remains an active area of research. nih.gov The unique three-dimensional skeletons of some phenanthridine derivatives have attracted considerable attention for their potential biological and medicinal value. nih.gov

The 3,8-Diaminophenanthridine Core as a Research Scaffold

The 3,8-diaminophenanthridine core is a key structural motif that has been extensively utilized in the design of new functional molecules. This scaffold provides a rigid and planar framework that is amenable to chemical modification.

The structural significance of the 3,8-diaminophenanthridine core lies in its ability to serve as a DNA intercalator. nih.gov The planar aromatic system can insert itself between the base pairs of DNA, a property that has been exploited in the development of fluorescent probes and potential therapeutic agents. The amino groups at the 3 and 8 positions offer sites for further chemical modification, allowing for the fine-tuning of the molecule's properties. cymitquimica.com Research has demonstrated that this core is a foundational component for creating compounds with anti-tumor and anti-viral properties. cymitquimica.com

A key area of research has been the synthesis of phenanthridinium-containing DNA building blocks starting from 3,8-diamino-6-phenyl-phenanthridine. nih.gov These synthetic constructs have shown similarities to non-covalently bound ethidium (B1194527), a well-known DNA intercalator, with the artificial phenanthridinium base intercalating within the DNA base stack. nih.gov This highlights the intrinsic DNA-binding capability of the 3,8-diaminophenanthridine scaffold.

The 3,8-diaminophenanthridine scaffold has proven to be a versatile platform for the design and synthesis of a variety of derivatives with specific functionalities. Its role as a DNA binding agent has been a central theme in this research. google.com For instance, derivatives have been developed as chemical probes to disrupt the binding of DNA to specific transcription factors. nih.gov

The synthesis of rigid polyamides has also utilized 3,8-diamino-6-phenylphenanthridine (B17713), demonstrating its utility in materials science. cymitquimica.com Furthermore, the core structure is a precursor in the synthesis of more complex heterocyclic systems, such as dihydro-imidazo-phenanthridinium (DIP) compounds, which are also investigated as DNA binding agents. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-6H-phenanthridine-3,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c20-14-6-8-17-13(10-14)12-22(16-4-2-1-3-5-16)19-11-15(21)7-9-18(17)19/h1-11H,12,20-21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBXCQREERXHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C(N1C4=CC=CC=C4)C=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenyl 6h Phenanthridine 3,8 Diamine and Analogues

Classical and Established Synthetic Routes for Phenanthridines

Traditional methods for constructing the phenanthridine (B189435) skeleton have laid the groundwork for many modern synthetic strategies. These routes often involve high-temperature reactions and strong acid catalysis.

Pyrolysis-Based Approaches

Pyrolysis represents one of the earliest methods for phenanthridine synthesis. The first reported synthesis by Amé Pictet and H. J. Ankersmit in 1891 involved the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778) semanticscholar.org. This method, known as the Pictet-Ankersmit reaction, and related thermal cyclizations generally involve the high-temperature, gas-phase cyclization of N-acyl- or N-benzylideneaniline precursors.

The general mechanism involves the formation of a transient radical species at high temperatures, which then undergoes intramolecular cyclization to form the dihydrophenanthridine intermediate, followed by aromatization. While historically significant, pyrolysis-based methods are often limited by low yields, harsh conditions, and a lack of regiocontrol, making them less suitable for the synthesis of complex, highly substituted phenanthridines like 5-phenyl-6H-phenanthridine-3,8-diamine. The high temperatures required can lead to decomposition of sensitive functional groups, such as the diamino substituents on the target molecule.

Cyclodehydration Mechanisms

Cyclodehydration reactions, such as the Pictet-Hubert and Morgan-Walls reactions, are classical methods that form the central ring of the phenanthridine core through C-C bond formation via intramolecular cyclization of ortho-functionalized biaryl precursors mdpi.comnih.gov. The Pictet-Hubert reaction, for instance, involves the high-temperature reaction of N-acyl-2-aminobiphenyls with dehydrating agents like zinc chloride or phosphorus pentoxide.

The mechanism proceeds via an electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, followed by dehydration to form the phenanthridine ring. The Morgan-Walls reaction is a related transformation that utilizes N-acyl-2-aminobiphenyls, often with phosphorus oxychloride, to achieve cyclization and form the corresponding 6-substituted phenanthridine. These methods, while fundamental, require very high temperatures and can suffer from limitations similar to pyrolysis, including low yields and incompatibility with certain functional groups mdpi.comnih.gov.

Transition Metal-Catalyzed Syntheses

Modern organic synthesis has largely shifted towards transition metal-catalyzed reactions, which offer milder conditions, greater functional group tolerance, and higher efficiency compared to classical methods. Palladium catalysis, in particular, has emerged as a powerful tool for constructing the phenanthridine scaffold.

Palladium-Mediated Coupling Reactions

Palladium catalysts are highly effective in mediating the formation of C-C and C-N bonds, which are crucial steps in the assembly of the phenanthridine core. These reactions often proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination or through C-H activation pathways.

A notable strategy involves the palladium-catalyzed sequential C-H functionalization of readily available starting materials. beilstein-journals.orgnih.gov For example, a process starting from benzylamine (B48309) and aryl iodide precursors can be used. The ortho-C-H bond of a protected benzylamine is first arylated with an aryl iodide. The resulting biaryl compound then undergoes an intramolecular dehydrogenative C-H amination, catalyzed by palladium, to form a dihydrophenanthridine, which is subsequently oxidized to the final phenanthridine product. semanticscholar.orgbeilstein-journals.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. A one-pot strategy has been developed to synthesize the phenanthridine core by coupling an o-bromoaldehyde with an o-aminobenzeneboronic acid. semanticscholar.orgscispace.com The reaction is believed to proceed via an initial Suzuki coupling to form a biaryl intermediate, which then undergoes intramolecular condensation to yield the phenanthridine. cymitquimica.com

This method has shown tolerance for a variety of substituents, suggesting its applicability for the synthesis of more complex derivatives. scispace.com The table below summarizes the optimization of reaction conditions for a model Suzuki coupling synthesis of phenanthridine. cymitquimica.com

Table 1: Optimization of Suzuki Coupling Conditions for Phenanthridine Synthesis cymitquimica.com Reaction of 2-bromobenzaldehyde (B122850) and 2-aminobenzeneboronic acid.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ | - | Et₃N | DMF | 80 | 5 | 50 |

| 2 | PdCl₂ | PPh₃ | Et₃N | DMF | 80 | 5 | 80 |

| 3 | Pd₂(dba)₃ | - | Et₃N | DMF | 80 | 5 | 41 |

| 4 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 | 5 | 72 |

| 5 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 90 | 5 | 82 |

| 6 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 90 | 3 | 90 |

| 7 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 95 |

For the targeted synthesis of this compound, one could envision a Suzuki coupling between a suitably protected 2-amino-4,x-diaminophenylboronic acid and a 2-bromo-x-phenylbenzaldehyde derivative, followed by cyclization and deprotection. The choice of protecting groups for the amino functionalities would be critical to ensure compatibility with the reaction conditions.

Another palladium-mediated approach involves the cyclization of imidoyl-selenides. This method has been shown to produce 6-arylphenanthridine derivatives in reasonable yields. The reaction is proposed to involve the insertion of a Pd(0) species into the carbon-selenium bond of the imidoyl-selenide precursor. This is followed by an intramolecular carbopalladation onto an adjacent phenyl ring. The final step is a rapid rearomatization, which eliminates HPdSePh and yields the phenanthridine product.

Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridines

The asymmetric hydrogenation of phenanthridines represents a direct method for producing chiral 5,6-dihydrophenanthridines, which are significant structural units in biologically active molecules. dicp.ac.cn The first asymmetric hydrogenation of phenanthridines was achieved using chiral cationic ruthenium diamine complexes, yielding products with up to 92% enantiomeric excess (ee) and full conversion. acs.orgnih.gov

A critical factor in achieving high enantioselectivity was found to be the counteranion of the catalyst. dicp.ac.cnacs.org Initial experiments using a ruthenium catalyst with a chloride counteranion resulted in the desired product but with only a 5% ee. acs.org Subsequent screening revealed that the enantioselectivity was significantly influenced by the choice of counteranion. acs.org Cationic ruthenium complexes derived from chiral monotosylated diamines have proven to be highly effective for the asymmetric hydrogenation of various N-containing heteroarenes. dicp.ac.cn This catalytic system has been particularly efficient for hydrogenating challenging polycyclic structures like 1,10-phenanthrolines. dicp.ac.cn The development of these phosphine-free chiral cationic ruthenium diamine catalysts marked a significant advancement, as the asymmetric hydrogenation of phenanthridines had not been previously documented. dicp.ac.cnacs.org This was likely due to the difficulty of hydrogenating polycyclic systems and the potential for the nitrogen atoms in the substrate and product to poison the metal catalyst. dicp.ac.cn

Table 1: Effect of Catalyst Counteranion on Ruthenium-Catalyzed Asymmetric Hydrogenation of 6-methylphenanthridine Data sourced from Organic Letters, 2017. acs.org

| Catalyst | Counteranion (X) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R,R)-3a | Cl | >99 | 5 |

| (R,R)-3b | BF₄ | >99 | 59 |

| (R,R)-3c | PF₆ | >99 | 65 |

| (R,R)-3d | OTf | >99 | 71 |

| (R,R)-3e | ClO₄ | >99 | 73 |

| (R,R)-3f | bipolPO₂ | 56 | 76 |

Other Transition Metal-Catalyzed Pathways

Beyond ruthenium, several other transition metals are employed to catalyze the synthesis of phenanthridines. researchgate.net Palladium, rhodium, and iron are notable examples.

Palladium: Palladium-catalyzed reactions, such as the Suzuki coupling, are widely used. beilstein-journals.org An aerobic, ligand-free domino Suzuki coupling followed by a Michael addition has been performed in water using a Pd(OAc)₂/K₃PO₄ catalytic system. beilstein-journals.org

Rhodium: Rhodium-catalyzed alkyne [2+2+2] cycloaddition reactions offer a highly efficient and regioselective method for preparing polysubstituted phenanthridines. nih.gov

Iron: To replace more expensive catalysts like palladium, cheaper alternatives have been explored. beilstein-journals.org One successful approach uses iron(III) acetylacetonate (B107027) in acetic acid. nih.gov In this method, O-acetyl oximes derived from 2'-arylacetophenones undergo N-O bond cleavage and subsequent intramolecular N-arylation to form the phenanthridine structure. nih.gov

Radical-Mediated Cyclization and Functionalization

Radical chemistry provides powerful, often metal-free, alternatives for constructing the phenanthridine ring system. These methods rely on the generation of highly reactive radical intermediates that undergo intramolecular cyclization.

Homolytic Aromatic Substitution Mechanisms

Homolytic Aromatic Substitution (HAS) is a key mechanism in radical-mediated phenanthridine synthesis, offering an alternative to transition metal-catalyzed C-H bond arylation. beilstein-journals.orgnih.gov In this process, a radical attacks an aromatic ring, replacing a substituent, typically a hydrogen atom.

A specific application is the Base-Promoted Homolytic Aromatic Substitution (BHAS) used to synthesize 6-aroylated phenanthridines. nih.gov This reaction starts with readily accessible 2-isocyanobiphenyls and aromatic aldehydes. nih.gov The process is initiated by the generation of acyl radicals, which then add to the isonitrile functional group. nih.gov The resulting intermediate imidoyl radical undergoes an intramolecular BHAS to form the cyclized product. nih.gov This radical chain reaction can be initiated with small amounts of FeCl₃, using tBuOOH as an oxidant. nih.gov Another variation involves generating a phenyl radical from phenylboronic acid and a manganese salt, which reacts with an isocyanide biphenyl (B1667301), followed by spontaneous cyclization and aromatization. beilstein-journals.orgnih.gov

Iminyl Radical Generation and Cyclization

Iminyl radicals, a class of nitrogen-centered radicals, are versatile intermediates for synthesizing nitrogen-containing heterocycles. rsc.org Their generation followed by intramolecular cyclization is a common strategy for building the phenanthridine core.

Several methods exist for generating these radicals:

Photochemical Cleavage: Readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation. nih.gov This causes a homolytic cleavage of the N–O bond to produce an iminyl radical, which then cyclizes onto an adjacent electron-rich aromatic ring to form the phenanthridine. nih.gov

Hydrogen Abstraction: In the 1980s, it was shown that diaryl-imines could serve as precursors to 6-arylphenanthridines under radical conditions. beilstein-journals.orgnih.gov The reaction proceeds via the abstraction of the imidoyl hydrogen atom by an electrophilic radical (e.g., t-BuO•), generating an imidoyl radical that subsequently cyclizes. beilstein-journals.orgnih.gov

Chemical Reagents: A mild procedure involves treating an aldoxime or ketoxime with 2,6-dimethylbenzenesulfinyl chloride at low temperatures to generate an iminyl radical in situ, which can then cyclize. nih.gov

These methods highlight the utility of iminyl radical cyclization as a robust tool for phenanthridine synthesis. researchgate.netnih.gov

Isonitrile Insertion Reactions

Radical isonitrile insertion is a promising approach for synthesizing phenanthridine derivatives. eurekalert.org The general mechanism involves the addition of a radical to the carbon atom of an isonitrile group, which generates an imidoyl radical. nih.govacs.org This intermediate then undergoes a spontaneous intramolecular cyclization to form the phenanthridine ring system. nih.govacs.org

A notable application of this strategy is the synthesis of 6-(difluoromethyl)phenanthridines, which are of interest in pharmaceutical research. eurekalert.orgnih.gov In this process, a difluoromethyl radical (•CF₂H) is generated through the oxidation of an aryl-substituted difluoromethylborate. eurekalert.org Researchers identified a combination of silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) as an ideal initiator system. eurekalert.orgacs.org The peroxydisulfate (B1198043) oxidizes the Ag(I), which in turn oxidizes the borate (B1201080) to generate the •CF₂H radical. nih.govacs.org This radical adds to the isonitrile, and the resulting imidoyl radical cyclizes, ultimately yielding the 6-(difluoromethyl)phenanthridine after oxidation and deprotonation. nih.govacs.org The existence of the short-lived imidoyl radical intermediate was supported by transverse-field muon spin rotation (TF-μSR) experiments. eurekalert.orgnih.gov

The efficiency of this reaction can be tuned by altering the substituents on the difluoromethylborate, as electron density around the boron atom facilitates the generation of the difluoromethyl radical. nih.govacs.org

Table 2: Effect of Aryl Substituent in Difluoromethylborates on the Yield of 6-(difluoromethyl)phenanthridine Data sourced from The Journal of Organic Chemistry, 2023. acs.org

| Difluoromethylborate | Aryl Group | Yield (%) |

|---|---|---|

| 1A | Phenyl | 56 |

| 1B | 4-(Trifluoromethyl)phenyl | 29 |

| 1C | 2,4,6-Trimethylphenyl (Mesityl) | 40 |

| 1E | 4-tert-Butylphenyl | 55 |

| 1G | 2-Naphthyl | 55 |

Intramolecular Free Radical Reactions

Intramolecular free radical reactions offer a powerful tool for the synthesis of phenanthridines, proceeding through the generation of a radical intermediate that subsequently cyclizes. beilstein-journals.orgresearchgate.net These reactions are advantageous due to their often mild conditions and high functional group tolerance. nih.gov The general mechanism involves the selective generation of a radical, its intramolecular cyclization onto an aromatic ring, and subsequent quenching or aromatization to yield the phenanthridine product. beilstein-journals.org

A common strategy involves the cyclization of radicals generated from precursors such as 2-isocyanobiphenyls. beilstein-journals.orgresearchgate.net For instance, the addition of a carbon-centered radical to the isonitrile functionality of a 2-isocyanobiphenyl derivative generates an imidoyl radical. This intermediate can then undergo intramolecular homolytic aromatic substitution (HAS) to form the phenanthridine core. nih.govbeilstein-journals.org Various radical precursors can be employed, including those derived from bromoalkanes, α-bromoesters, and even O-2,4-dinitrophenyloximes. beilstein-journals.org

The synthesis of the natural product trisphaeridine, a substituted phenanthridine, has been achieved using a photochemical intramolecular cyclization of a biphenyl-2-carbaldehyde O-acetyl oxime. nih.gov This reaction is hypothesized to proceed via the homolytic cleavage of the N–O bond to form an iminyl radical, which then cyclizes. beilstein-journals.orgnih.gov

| Radical Precursor | Radical Generation Method | Key Intermediate | Product Type | Reference(s) |

| 2-Isocyanobiphenyls | Addition of external radicals | Imidoyl radical | 6-Substituted phenanthridines | beilstein-journals.orgresearchgate.net |

| Biphenyl-2-carbaldehyde O-acetyl oximes | UV irradiation | Iminyl radical | Phenanthridines | beilstein-journals.orgnih.gov |

| Diaryl-imines | H-atom abstraction (e.g., by t-BuO•) | Imidoyl radical | 6-Arylphenanthridines | nih.govbeilstein-journals.org |

| N-(o-halobenzyl)arylamines | Photostimulated SRN1 reaction | Aryl radical anion | 5,6-Unsubstituted phenanthridines | beilstein-journals.org |

Metal-Free and Organocatalytic Approaches

In recent years, a strong emphasis has been placed on developing synthetic methods that avoid the use of transition metals, which can be costly and toxic. These metal-free and organocatalytic approaches often utilize readily available and environmentally benign reagents and catalysts. bohrium.comnih.gov

Aerobic Oxidation/Homolytic Aromatic Substitution Cascades

A notable metal-free approach involves the aerobic oxidation of suitable precursors to trigger a homolytic aromatic substitution cascade. For example, a base-promoted aerobic oxidation process can be used for the synthesis of phenanthridines. These reactions can be initiated by a base such as potassium tert-butoxide (KOtBu) in the presence of air as the oxidant. researchgate.net This method has been applied to the synthesis of phenanthridin-6(5H)-ones and N-alkylcarbazoles through an intramolecular C-H arylation. researchgate.net

Photostimulated C-C Cyclization of Anions

Photostimulated reactions provide a mild and efficient pathway for C-C bond formation. The SRN1 (substitution nucleophilic radical) mechanism can be employed for the synthesis of fused azaheterocycles. For instance, the photostimulated reaction of N-(2-halo-benzyl)aryl amines with a strong base like potassium tert-butoxide (t-BuOK) in liquid ammonia (B1221849) can afford phenanthridines and their benzo-fused analogues in high yields. beilstein-journals.org This reaction proceeds through the formation of a radical anion intermediate, which fragments to an aryl radical that subsequently cyclizes. beilstein-journals.org

Oxidative Cyclization via Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful, environmentally friendly oxidants in organic synthesis. nih.govacs.orgnih.gov They can mediate the oxidative cyclization of various precursors to form heterocyclic compounds. For example, PhI(OAc)₂ has been used for the oxidative cyclization of 2-isocyanobiphenyls with CF₃SiMe₃ to afford 6-(trifluoromethyl)phenanthridines under metal-free conditions. nih.gov These reactions are characterized by their mild conditions and high regioselectivity. nih.gov The mechanism often involves the hypervalent iodine reagent oxidizing the substrate to generate a reactive intermediate, such as a radical cation or an electrophilic species, which then undergoes cyclization. nih.govyoutube.com

| Hypervalent Iodine Reagent | Substrate | Product | Key Features | Reference(s) |

| PhI(OAc)₂ | 2-Isocyanobiphenyl and CF₃SiMe₃ | 6-(Trifluoromethyl)phenanthridine | Metal-free, mild conditions, high regioselectivity | nih.gov |

| PhI(OAc)₂ | N-protected-2-biarylmethanamine | Phenanthridine | One-pot, iodine-supported C-H amination and oxidation | nih.gov |

Visible-Light Induced Oxidative Cyclization

The use of visible light as a traceless and sustainable energy source has revolutionized organic synthesis. rsc.orgnih.gov Numerous methods have been developed for the visible-light-induced synthesis of phenanthridines. beilstein-journals.orgrsc.org These reactions often employ a photocatalyst, such as eosin (B541160) B or Ru(bpy)₃²⁺, which, upon irradiation, initiates a radical cascade. beilstein-journals.orgrsc.org

A common strategy involves the reaction of 2-isocyanobiphenyls with a radical source generated photochemically. rsc.org For example, the irradiation of hydrazines with visible light in the presence of eosin B generates various functional radicals that can be trapped by 2-isocyanobiphenyls to yield 6-substituted phenanthridines. rsc.orgrsc.org This method is advantageous for its mild, environmentally friendly conditions and the ability to introduce a variety of functional groups at the 6-position. rsc.org

| Photocatalyst | Radical Source | Substrate | Product Type | Reference(s) |

| Eosin B | Hydrazines | 2-Isocyanobiphenyls | 6-Substituted phenanthridines | rsc.orgrsc.org |

| fac-[Ir(ppy)₃] | α-Bromoesters | 2-Isocyanobiphenyls | 6-Alkylated phenanthridines | beilstein-journals.org |

| Rose Bengal | Diarylphosphine oxides | 2-Isocyanobiphenyls | 6-Phosphorylated phenanthridines | bohrium.com |

| None (EDA complex) | O-2,4-Dinitrophenyloximes and Et₃N | Biphenyl oximes | Phenanthridines | beilstein-journals.org |

Base-Promoted Reactions

Base-promoted reactions offer a metal-free alternative for the synthesis of phenanthridines. researchgate.net A significant advancement in this area is the base-promoted homolytic aromatic substitution (BHAS) reaction. nih.govamazonaws.comdiva-portal.orgjiaolei.grouprsc.org In this process, readily accessible 2-isocyanobiphenyls react with aromatic aldehydes in the presence of a base and an oxidant to furnish 6-aroylated phenanthridines. nih.gov The reaction proceeds via the addition of acyl radicals to the isonitrile, followed by an intramolecular BHAS of the resulting imidoyl radical. nih.gov

Another base-promoted approach involves the tandem synthesis of 6-H-phenanthridines from 2'-fluoro-[1,1'-biphenyl]-2-carbaldehydes and a strong base like LiN(SiMe₃)₂. researchgate.net This transition-metal-free method is direct and convenient for accessing various phenanthridine structures. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The unique scaffold of this compound serves as a versatile platform for a variety of chemical modifications. These transformations are crucial for fine-tuning the molecule's properties for specific applications, ranging from materials science to biomedical research. Methodologies focus on the strategic manipulation of its functional groups and the core heterocyclic system.

Chemical Modulation of Amino Groups at Positions 3 and 8

The primary amino groups at the C3 and C8 positions of the phenanthridine core are key sites for derivatization. Their nucleophilic character allows for a range of functional group interconversions. These modifications are instrumental in altering the molecule's solubility, electronic properties, and ability to be integrated into larger molecular assemblies.

The amino groups can readily act as nucleophiles in various chemical reactions. nih.gov This reactivity is fundamental to many derivatization strategies. For instance, the synthesis of Dihydroethidium (B1670597), a related phenanthridine derivative, involves the alkylation of one of the exocyclic amino groups, demonstrating that these sites can be selectively functionalized. rsc.org

A primary application of this reactivity is in polymerization. The diamino structure of the parent compound allows it to act as a monomer in condensation polymerization reactions, particularly with dicarboxylic acids or their derivatives, to form rigid aromatic polyamides. mdpi.comnih.gov This highlights the utility of the amino groups as handles for building macromolecular structures.

Table 1: Examples of Amino Group Reactions This table is illustrative and based on the general reactivity of aromatic amines.

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride, base | Amide |

| Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Diazotization | NaNO₂, HCl (cold) | Diazonium Salt |

Aromatization of Phenanthridone Precursors

The synthesis of the fully aromatic phenanthridine ring system often proceeds through a partially saturated precursor, such as a dihydrophenanthridine or a phenanthridone. The final and critical step in these synthetic routes is an oxidation or aromatization reaction to establish the planar, conjugated phenanthridine core. While the direct conversion of a phenanthridone to a phenanthridine is less common than its metabolic reverse, the aromatization of dihydrophenanthridine intermediates is a well-established strategy. wikipedia.orgresearchgate.netresearchgate.net

Various methods can achieve this transformation. For instance, dihydrophenanthridines can be oxidized to the corresponding phenanthridines upon exposure to UV light. nih.gov Another approach involves intramolecular cyclization of precursors like o-haloarylbenzylamines, where subsequent acidification of the reaction medium yields the oxidized, aromatic phenanthridine product. nih.gov The choice of oxidant or reaction conditions is crucial to ensure high yields and prevent side reactions. Oxidative aromatization can be accomplished using a range of reagents, from traditional chemical oxidants to more modern catalytic systems. nih.govmdpi.com These aromatization-driven reactions are thermodynamically favorable, capitalizing on the stability gained from forming the extended aromatic system. rsc.orgrsc.org

Incorporation into Polymeric Architectures

The bifunctional nature of this compound, with its two reactive amino groups, makes it an excellent monomer for the synthesis of high-performance polymers. Specifically, it is used in the synthesis of rigid aromatic polyamides. mdpi.comrsc.org

In this process, the diamine monomer undergoes a polycondensation reaction with an aromatic dicarboxylic acid (or its more reactive diacyl chloride derivative). The resulting polymers are characterized by their rigid backbones, a direct consequence of incorporating the planar phenanthridine unit. These materials are of interest for applications where thermal stability and mechanical strength are required. Furthermore, molecular complexes of these aromatic polyamides have been formed with other polymers, such as sulfonated polystyrene ionomers, to create novel material blends. rsc.org

Radiosynthesis of Fluorinated Analogues

The development of fluorinated analogues of this compound, particularly those labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), is of significant interest for positron emission tomography (PET) imaging. nih.govopenmedscience.com The synthesis of these radiotracers requires specialized "late-stage" fluorination methods that can incorporate the ¹⁸F atom rapidly and efficiently into the molecule just before use.

Several strategies are available for the radiosynthesis of ¹⁸F-labeled aromatic compounds:

Nucleophilic Aromatic Substitution (SₙAr): This is the most common method, where [¹⁸F]fluoride displaces a good leaving group (e.g., nitro group, trimethylammonium salt) from an activated aromatic ring. For a phenanthridine analogue, a precursor with such a leaving group at a desired position would be synthesized and then reacted with activated [¹⁸F]fluoride. nih.gov

Metal-Mediated Radiofluorination: Transition-metal catalysts (e.g., using copper, nickel, or palladium) have enabled the fluorination of less activated aromatic systems. These methods can involve the fluorination of precursors like aryl stannanes, boronic esters, or aryl halides under mild conditions. nih.govharvard.edu

Prosthetic Groups: An alternative approach involves labeling a small, reactive molecule (a prosthetic group) with ¹⁸F first, which is then attached to the target molecule. For example, silicon-fluoride acceptor (SiFA) technology allows for a simple isotopic exchange reaction, where a non-radioactive ¹⁹F on the SiFA-derivatized precursor is swapped for ¹⁸F. youtube.com This method simplifies purification and can be performed under mild conditions.

Electrophilic Radiofluorination: Using sources of electrophilic fluorine like [¹⁸F]F₂, it is possible to directly fluorinate electron-rich aromatic rings. This method was used to synthesize ¹⁸F-labeled phenolphthalein. nih.gov

The choice of strategy depends on the desired position of the fluorine atom on the phenanthridine scaffold and the stability of the precursor molecule to the required reaction conditions. Automated synthesis modules are typically used to handle the high radioactivity and ensure reproducible production for clinical applications. rsc.orgopenmedscience.comyoutube.com

Reactivity and Reaction Mechanisms of 5 Phenyl 6h Phenanthridine 3,8 Diamine

Electron Density Distribution and Substituent Effects

The electronic landscape of 5-phenyl-6H-phenanthridine-3,8-diamine is a critical determinant of its reactivity. The molecule's structure, featuring a fused system of three benzene (B151609) rings with a nitrogen atom incorporated into the central ring, is further embellished with two amino groups and a phenyl substituent. These groups significantly modulate the electron density across the phenanthridine (B189435) core through a combination of inductive and resonance effects.

The phenyl group at the 6-position also influences the electronic properties, primarily through resonance, and can impact the optical characteristics of the chromophore. nih.gov Its orientation relative to the phenanthridine plane can affect the extent of π-conjugation, which in turn alters the energy levels of the molecular orbitals. Studies on analogous aromatic systems have shown that the transmission of substituent effects can operate through both resonance and inductive mechanisms, and these effects can be correlated with Hammett parameters.

The table below summarizes the expected electronic effects of the substituents on the phenanthridine core.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino | 3, 8 | Strong electron-donating (resonance) | Activates the ring towards electrophilic substitution, enhances nucleophilicity |

| Phenyl | 6 | Electron-donating or -withdrawing (resonance and inductive) | Modulates the electronic and photophysical properties of the conjugated system |

Nucleophilic Character of Amino Groups

The primary amino groups at positions 3 and 8 are the principal centers of nucleophilicity in this compound. The lone pair of electrons on each nitrogen atom is available for donation to an electrophile. The nucleophilic character of these groups is enhanced by their attachment to the electron-rich aromatic system, which can stabilize the resulting positive charge through resonance.

The reactivity of these amino groups is analogous to that of other aromatic amines, which are known to participate in a wide range of nucleophilic reactions. These include, but are not limited to, acylation, alkylation, and diazotization. The presence of two amino groups offers the potential for difunctionalization, leading to the formation of polymers or other complex architectures. For instance, 3,8-diamino-6-phenylphenanthridine (B17713) is used in the synthesis of rigid polyamides. sigmaaldrich.com

The nucleophilicity of the amino groups can be influenced by the solvent and the nature of the electrophile. In acidic conditions, the amino groups can be protonated, which would significantly diminish their nucleophilic character.

Participation in Conjugated Systems

The extended π-system of this compound, which encompasses the phenanthridine core and the phenyl substituent, is responsible for its characteristic photophysical properties, including its absorption and emission of light. The presence of electron-donating amino groups further extends the conjugation and influences the energy of the electronic transitions.

Studies on similar phenanthridine derivatives have shown that the number and position of amino groups have a profound effect on their fluorescence properties. nih.gov Typically, phenanthridines with two amino groups in the 3 and 8 positions exhibit weak fluorescence in solution, but this emission is significantly enhanced upon binding to DNA. nih.gov This property is central to the use of the closely related compound, ethidium (B1194527) bromide, as a fluorescent stain for nucleic acids.

The absorption and emission properties are also dependent on the electronic interaction between the substituents and the phenanthridine core. jcchems.com The phenyl group at the 6-position, in particular, can influence the fluorimetric properties through steric and electronic effects. nih.gov The UV/Vis absorption and fluorescence emission spectra of related 6-H-phenanthridine derivatives have been reported, providing insight into the electronic transitions within this class of compounds. researchgate.net

Intramolecular Cyclization Pathways

The synthesis of the phenanthridine skeleton often relies on intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors. nih.gov These reactions are a cornerstone in the construction of this heterocyclic system and can proceed through various mechanisms, including those involving electrophilic, nucleophilic, or radical intermediates.

A common strategy involves the cyclization of 2-aminobiphenyl (B1664054) derivatives. For instance, the Pictet-Hubert reaction and the Morgan-Walls reaction are classical methods that utilize the dehydrative cyclization of acyl-O-aminobiphenyls at high temperatures. More modern approaches employ transition metal catalysis or photochemical methods to effect the cyclization under milder conditions.

For the synthesis of this compound, a plausible precursor would be a 2-amino-2'-functionalized biphenyl, where the functional group is suitable for cyclization to form the central nitrogen-containing ring. The specific nature of this functional group would dictate the reaction conditions and the mechanism of the cyclization.

Radical Intermediates and Reaction Pathways

Radical-mediated reactions provide a powerful avenue for the synthesis of phenanthridines, often proceeding under mild conditions and with good functional group tolerance. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring.

One such approach involves the photochemically-mediated cyclization of biaryl oximes, which proceeds through an iminyl radical intermediate. nih.gov Structure-reactivity relationship studies have indicated that the presence of electron-donating groups, such as methoxy (B1213986) groups, can stabilize the incipient radical or radical cation intermediate, facilitating the cyclization. nih.gov

Another strategy involves the radical cyclization of β-aminoacrylates, which has been successfully applied to the synthesis of indolizidine alkaloids and could be conceptually extended to the synthesis of phenanthridine-like structures. nih.gov Furthermore, visible-light-induced radical cascade cyclizations of 2-isocyanobiaryls have been developed for the rapid synthesis of substituted phenanthridines. researchgate.net

Stereo- and Regioselectivity in Analogous Reactions

The synthesis of substituted phenanthridines often raises questions of stereo- and regioselectivity, particularly when introducing new substituents or when the cyclization precursors are unsymmetrically substituted.

Regioselectivity in electrophilic aromatic substitution on the phenanthridine core or its precursors is governed by the electronic nature of the existing substituents. researchgate.netyoutube.comlibretexts.org As discussed in section 3.1, the electron-donating amino groups in this compound would direct incoming electrophiles to the positions ortho and para to them. Computational methods can be employed to predict the regioselectivity of such reactions with a good degree of accuracy. rsc.org

Stereoselectivity becomes a key consideration in the synthesis of dihydrophenanthridine derivatives, where the creation of new stereocenters is possible. The development of catalytic asymmetric methods has enabled the synthesis of chiral dihydrophenanthridines with high enantioselectivity. nih.gov These methods often employ chiral ligands in combination with a transition metal catalyst to control the stereochemical outcome of the reaction. The principles of stereocontrol observed in the synthesis of other heterocyclic systems, such as piperidine (B6355638) alkaloids, can also provide valuable insights into the potential stereochemical pathways in reactions involving phenanthridine derivatives. nih.gov

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Analysis

Spectroscopic methods provide a window into the molecular world, offering detailed information about the connectivity of atoms and the distribution of electrons within a molecule. For 5-phenyl-6H-phenanthridine-3,8-diamine, Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment. In aromatic systems like this compound, the positions of protons on the aromatic rings are particularly informative.

The integration of the signals in a ¹H NMR spectrum would correspond to the number of protons in each unique chemical environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, providing crucial information for assigning specific protons to their positions on the molecular scaffold.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, based on the analysis of related structures, the carbon atoms of the aromatic rings would be expected to appear in the downfield region of the spectrum, typically between 110 and 160 ppm. The presence of electron-donating amino groups would influence the chemical shifts of the carbons to which they are attached, generally causing an upfield shift compared to the unsubstituted parent phenanthridine (B189435).

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Aromatic C-H | 110-140 |

| Aromatic C-N | 140-160 |

| Aromatic C-C (quaternary) | 120-150 |

This table presents generalized expected chemical shift ranges for the carbon atoms in this compound based on typical values for similar aromatic and heterocyclic compounds.

The substitution pattern of this compound, with two amino groups and a phenyl group on the phenanthridine core, introduces a degree of electronic asymmetry. This asymmetry can be probed using NMR spectroscopy. The electron-donating nature of the amino groups increases the electron density at the ortho and para positions of the phenanthridine rings to which they are attached. unizin.org This, in turn, influences the chemical shifts of the nearby protons and carbons.

The phenyl group at position 5 also contributes to the electronic environment. The orientation of this phenyl ring relative to the planar phenanthridine system can be influenced by steric and electronic factors. NMR studies on substituted aromatic compounds have shown that substituent effects can be correlated with chemical shifts, providing insights into the electronic distribution within the molecule. nih.gov In principle, detailed analysis of the ¹H and ¹³C NMR spectra, potentially aided by two-dimensional NMR techniques like HSQC and HMBC, could map the electron density distribution across the molecule and thus elucidate the electronic asymmetry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, the molecular formula is C₁₉H₁₅N₃, corresponding to a molecular weight of approximately 285.34 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be detected by the mass spectrometer.

For this compound, ESI-MS would be expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 286.13. The observation of this ion would provide strong evidence for the molecular weight of the compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments using ESI can induce fragmentation of the parent ion, providing valuable structural information. While specific experimental fragmentation data for this compound is not detailed in the available literature, predicted collision cross-section (CCS) values for various adducts have been calculated. These theoretical values can aid in the interpretation of experimental mass spectrometry data. uni.lu

| Adduct | m/z (predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 286.13388 | 165.4 |

| [M+Na]⁺ | 308.11582 | 175.8 |

| [M-H]⁻ | 284.11932 | 172.5 |

| [M+NH₄]⁺ | 303.16042 | 181.0 |

| [M+K]⁺ | 324.08976 | 168.2 |

This table presents predicted mass-to-charge ratios and collision cross-section values for various adducts of 3,8-diamino-6-phenyl-phenanthridine. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone in the characterization of this compound, providing its exact molecular mass and elemental composition. The precise mass measurement is critical for confirming the identity of the compound.

For this compound (C₁₉H₁₅N₃), the calculated exact mass is 285.12659 u. massbank.eu HRMS analysis, typically using electrospray ionization (ESI), would yield a measured mass that is very close to this theoretical value, confirming the molecular formula. massbank.eu

Further structural information is obtained through tandem mass spectrometry (MS/MS or MS²), where the protonated molecule [M+H]⁺ is fragmented. The fragmentation pattern provides a fingerprint of the molecule's structure. In a known MS² analysis of this compound, the precursor ion at m/z 286.13386 was fragmented to produce a series of product ions. massbank.eu

Table 1: MS² Fragmentation Data for [M+H]⁺ of this compound

| Fragment m/z | Relative Intensity (%) |

|---|---|

| 269.10 | 16.9 |

| 208.10 | 99.9 |

| 192.05 | 25.5 |

| 190.90 | 31.8 |

| 181.05 | 70.0 |

| 167.05 | 13.3 |

| 166.20 | 12.2 |

| 156.30 | 5.5 |

| 153.70 | 6.8 |

Data sourced from MassBank record MSBNK-MSSJ-MSJ01502. massbank.eu

Hyphenated Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of phenanthridine alkaloids in complex mixtures. nih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS/MS method for analyzing phenanthridine alkaloids, a reversed-phase column, such as a C12 or a pentafluorophenyl (PFP) column, is used for separation. scirp.orgnih.gov The mobile phase often consists of an aqueous component with a modifier like formic acid or heptanesulfonic acid and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode. scirp.orgnih.gov

The mass spectrometer, often a triple quadrupole (QQQ) instrument, is operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. nih.gov This involves monitoring a specific transition from a precursor ion (e.g., the [M+H]⁺ ion of the analyte) to a characteristic product ion. nih.gov For this compound, the precursor ion would be at m/z 286.1, and a prominent fragment ion, such as m/z 208.1, could be selected for the MRM transition. massbank.eu The use of a PFP column can be particularly effective for retaining and separating polar aromatic compounds like the target molecule. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its aromatic rings and primary amine groups. Although a full experimental spectrum for this specific compound is not provided in the search results, the expected characteristic absorptions can be predicted based on its structure.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3500-3300 (typically two bands for -NH₂) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=N (in aromatic ring) | Stretching | 1625-1575 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N | Stretching | 1335-1250 |

| Aromatic C-H | Out-of-plane bending | 900-675 |

Fluorescence Spectroscopy and Luminescence Studies

Phenanthridine derivatives are well-known for their fluorescent properties, a characteristic that is exploited in their use as DNA intercalating dyes. sigmaaldrich.cn The extensive aromatic system of this compound suggests that it is likely to be fluorescent. Upon excitation with UV or visible light, the molecule would be promoted to an excited electronic state, and upon relaxation, it would emit light at a longer wavelength.

While specific fluorescence excitation and emission maxima for this compound are not detailed in the available literature, it is known to be suitable for fluorescence applications. sigmaaldrich.cn The fluorescence properties of such compounds are often sensitive to the solvent environment and can be significantly enhanced upon binding to macromolecules like DNA. researchgate.net

X-ray Crystallography for Structural Confirmation

Currently, a published crystal structure for this compound is not available in the surveyed scientific literature. However, the structures of many related phenanthridine and acridine (B1665455) derivatives have been determined using this method. Such studies would unambiguously confirm the planar nature of the phenanthridine ring system and the orientation of the phenyl substituent relative to the core.

Specialized Analytical Methods

Given the interest in phenanthridine derivatives as DNA intercalators, specialized analytical methods are often employed to study these interactions. google.com These techniques are crucial for understanding the mechanism of action of such compounds in biological systems.

One such method involves monitoring the changes in the fluorescence of the compound upon addition of DNA. researchgate.net Intercalation into the DNA double helix often restricts the rotational freedom of the molecule and shields it from the aqueous environment, leading to a significant increase in fluorescence quantum yield. researchgate.net This property is the basis for many DNA detection and quantification assays using phenanthridium dyes. google.com

More advanced techniques, such as single-molecule studies using optical tweezers, have been used to probe the kinetics and mechanics of DNA binding by phenanthridine-containing compounds like phenanthriplatin (B610081). nih.govnih.gov These studies can reveal detailed information about the binding mechanism, distinguishing between initial reversible intercalation and subsequent irreversible covalent binding. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.gov While direct EPR studies on this compound are not extensively detailed in the literature, the technique is fundamentally important for studying potential radical ions that can be formed from this molecule. Aromatic amines and polycyclic aromatic systems can often be oxidized or reduced to form stable radical cations or anions.

In a typical application, the electrochemical or chemical oxidation of this compound could generate a radical cation. EPR spectroscopy would be used to confirm the presence of this paramagnetic species. The resulting EPR spectrum provides two key pieces of information:

The g-factor: This value is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.

Hyperfine Couplings: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the spin density distribution across the molecule, revealing which atoms bear the most unpaired electron character.

For complex radical species, advanced EPR techniques like Electron Nuclear Double Resonance (ENDOR) can be employed to resolve complicated hyperfine structures. researchgate.net The study of such radicals is crucial for understanding reaction mechanisms, degradation pathways, and the electronic properties of materials derived from this compound. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" to form a more persistent radical adduct, can also be used, though it provides indirect evidence of the initial radical's existence. nih.govnih.gov

Muon Spin Rotation (μSR) for Reaction Mechanism Elucidation

Muon Spin Rotation/Relaxation/Resonance (μSR) is a highly sensitive nuclear technique that probes the local magnetic environment in matter. It utilizes spin-polarized positive muons (μ⁺) which are implanted into a sample. The muon's spin precesses in the local magnetic field at the implantation site, and the subsequent detection of positrons emitted preferentially in the direction of the muon's spin allows for the determination of the frequency and relaxation rate of the muon spin polarization.

Although no μSR studies have been specifically reported for this compound, the technique offers powerful capabilities for elucidating reaction mechanisms. For instance, a muon can abstract an electron to form muonium (Mu = [μ⁺e⁻]), a light, radioactive isotope of the hydrogen atom. Muonium can then undergo chemical reactions analogous to hydrogen.

Potential applications for studying this compound could include:

Radical Formation: Muonium can add to the phenyl or phenanthridine rings, forming a muoniated radical. The hyperfine coupling constant between the muon and the unpaired electron, measured by μSR, provides precise information about the structure and stability of the radical formed, identifying the site of addition.

Hydrogen Transfer Reactions: The technique can be used to study the kinetics of hydrogen (or muonium) transfer reactions involving the amino groups, providing insight into reaction rates and mechanisms that are difficult to obtain by other means.

By tracking the formation and evolution of these muoniated species, μSR can provide unique insights into transient radical intermediates and the kinetics of their reactions, thereby elucidating complex reaction pathways.

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the separation, identification, and purification of compounds. For a molecule like this compound, various chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for monitoring reaction progress. Commercial sources often specify the purity of the compound as determined by HPLC. Given its aromatic nature, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18-functionalized silica), and the mobile phase is a more polar solvent mixture, such as water/acetonitrile or water/methanol, often with additives like trifluoroacetic acid to improve peak shape. Detection is readily achieved using a UV-Vis detector, as the extended π-conjugated system of the phenanthridine core results in strong absorbance.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | Detects and quantifies the compound based on its UV absorbance. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Injection Volume | 10 µL | Introduces a precise amount of sample for analysis. |

This technique is vital for quality control, ensuring the compound is free from impurities, starting materials, or side-products from its synthesis.

The phenanthridine core of the molecule is structurally related to well-known DNA intercalating agents. This suggests that this compound may also bind to DNA. sigmaaldrich.com Affinity chromatography is a powerful technique to investigate and quantify such interactions. The method relies on the specific binding between a molecule and its binding partner, where one component is immobilized on a stationary phase.

To study the interaction with DNA, a specific DNA sequence (single- or double-stranded) is covalently attached or linked via a high-affinity tag (like biotin-streptavidin) to a solid support, such as agarose (B213101) beads, creating the "affinity matrix". nih.gov A solution containing this compound is then passed over this matrix. If the compound binds to the immobilized DNA, it will be retained on the column while non-binding molecules are washed away. The bound compound can then be eluted by changing the conditions, for example, by increasing the salt concentration of the buffer, which disrupts the electrostatic interactions involved in binding. nih.gov

Table 2: General Steps for DNA Affinity Chromatography

| Step | Description |

| 1. Matrix Preparation | A specific DNA oligonucleotide sequence is immobilized onto a solid support (e.g., streptavidin-coated beads via a biotinylated primer). nih.gov |

| 2. Binding | A solution of this compound is incubated with the DNA-functionalized matrix, allowing binding to occur. |

| 3. Washing | The matrix is washed with a low-salt buffer to remove any non-specifically bound molecules. |

| 4. Elution | The specifically bound compound is eluted from the matrix by applying a high-salt buffer gradient. |

| 5. Analysis | The eluted fractions are collected and analyzed (e.g., by UV-Vis spectroscopy or HPLC) to quantify the bound compound and determine binding affinity. |

This technique can be used to screen for binding against different DNA sequences and to determine the relative binding affinities, providing crucial data for applications in molecular biology and drug design.

Transmission Electron Microscopy (TEM) for Assembly Processes

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons to visualize the morphology, structure, and arrangement of materials at the nanoscale. Research has noted the use of 3,8-diamino-6-phenylphenanthridine (B17713) in the synthesis of rigid aromatic polyamides. When such monomers self-assemble or are polymerized into larger supramolecular structures, TEM is an invaluable tool for characterizing the resulting morphologies.

If this compound were used to create polymers, nanofibers, or other nanostructures through self-assembly, TEM could provide direct visual evidence of these assemblies. Sample preparation typically involves depositing a dilute solution of the assembled material onto a TEM grid (a small copper grid coated with a thin film of carbon). For organic materials, negative staining with a heavy metal salt (like uranyl acetate) may be required to enhance contrast. The resulting images can reveal the shape (e.g., fibers, spheres, sheets), size distribution, and packing of the assembled structures, which are critical parameters for correlating structure with the material's bulk properties.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties with a favorable balance between accuracy and computational cost.

Regiochemical Analysis and Reaction Mechanism Prediction

While specific DFT studies on the regiochemical analysis of 5-phenyl-6H-phenanthridine-3,8-diamine are not extensively documented, research on the synthesis of the broader phenanthridine (B189435) scaffold provides valuable insights. A study on the nitrogenation of 2-acetylbiphenyls to form phenanthridines using trimethylsilyl (B98337) azide (B81097) (TMSN3) in trifluoroacetic acid (TFA) employed DFT calculations at the B3LYP/6-311G(d) level to elucidate the reaction mechanism. nih.gov The calculations revealed that the reaction of TMSN3 with the protonated form of the acetylbiphenyl is the rate-determining step. nih.gov Furthermore, the study showed that two potential pathways for cyclization are both kinetically and thermodynamically competitive, with the final product ratio being determined by the relative rates of the formation of key intermediates. nih.gov Such computational approaches are crucial for understanding and optimizing synthetic routes to substituted phenanthridines like this compound.

General photochemical methods for producing the phenanthridine system have also been developed, with a variety of derivatives obtained in a two-step process. nih.gov DFT can be instrumental in understanding the electronic excitations and potential energy surfaces in such photochemical reactions. stackexchange.com

Electronic Property Calculations (e.g., HOMO/LUMO)

The electronic properties of phenanthridine derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding their photophysical behavior and reactivity. Theoretical calculations of HOMO-LUMO levels have been performed for polyketanils incorporating 3,8-diamino-6-phenylphenanthridine (B17713) moieties. oup.com These calculations are essential for predicting the electronic band gap and the potential of these materials in light-emitting applications. oup.com

In a broader context, DFT and time-dependent DFT (TD-DFT) have been employed to study the photophysics of various 6,6'-biphenanthridine analogues. rsc.org By analyzing the effects of structural modifications on the energies of the lowest singlet and triplet excited states, researchers can identify promising candidates for applications such as intermolecular singlet fission. rsc.org For instance, the calculated E(S1)/E(T1) and E(T2)/E(T1) ratios for (2,2′,10,10′-tetra-N-oxide) planar biphe suggested its potential for this process. rsc.org

The following table showcases representative calculated electronic properties for a related quinoline (B57606) derivative, illustrating the type of data obtained from DFT calculations.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.5 |

| Energy Gap (LUMO-HOMO) | 3.3 |

| Data is illustrative and based on general values for similar aromatic amines and not specific to this compound. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. MD simulations have been utilized to investigate the interaction of 3,8-diamino-6-phenylphenanthridine (the neutral form of the title compound, hereafter referred to as DPP) with DNA. nih.gov These simulations, performed using the AMBER package, help in understanding the dynamics of the intercalation process. nih.gov

In a comparative study, the behavior of DPP and its charged analogue, ethidium (B1194527), as DNA intercalators was examined. nih.gov Such simulations can reveal the influence of the charge on the binding mode and stability of the complex. The intercalation process can affect the macroscopic properties of DNA, such as its flexibility, which in turn can influence the binding of subsequent molecules. nih.gov

In Silico Docking Studies for Molecular Interactions

Computational studies combining quantum chemical calculations and molecular mechanics have been used to explore the binding of phenanthridine intercalators to DNA oligomers. nih.gov These studies have highlighted that dispersion energy is a dominant contributor to the stabilization of the complex for both charged and neutral intercalators like DPP. nih.gov For cationic intercalators, electrostatic and charge-transfer interactions also play a significant role. nih.gov The intercalation is primarily governed by non-covalent stacking and charge-transfer interactions, with hydrogen bonding between the amino groups and the DNA backbone being of lesser importance. nih.gov

Computational Design and Database Screening

Computational methods are increasingly used not only to analyze existing compounds but also to design new molecules with desired properties and to screen virtual libraries for potential candidates.

Ligand Design Methodologies

The phenanthridine scaffold has been a target for computational ligand design for various applications. For instance, a systematic search for novel intermolecular singlet fission materials based on the 6,6'-biphenanthridine framework has been conducted using DFT and TD-DFT. rsc.org In this in silico approach, various structural analogues were generated by applying a range of transformations, including planarization, alkylation, and the introduction of electron-donating or electron-withdrawing groups. rsc.org

Another area where ligand design methodologies are prominent is in the development of new anti-vitiligo agents. nih.gov In one study, phenanthridine derivatives were designed and synthesized with substitutions at the C-4 and C-7 positions to enhance their melanogenesis and tyrosinase activity. nih.gov Structure-activity relationship (SAR) analysis indicated that H-acceptor substitutions at the C-4 position and phenolic hydroxyl or pyridine (B92270) substitutions at the C-7 position were beneficial for the desired activity. nih.gov Such studies exemplify how computational design can guide the synthesis of more effective therapeutic agents. The design of complex conjugates, where the phenanthridine moiety acts as an intercalating unit, is another common strategy to enhance the selectivity of DNA- and RNA-targeting small molecules. beilstein-journals.org

Statistical Models for Electronic Properties

While specific statistical models exclusively for this compound are not extensively documented in publicly available literature, the electronic properties of phenanthridine derivatives are often investigated using quantum chemical calculations. These studies typically involve calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO can be correlated with the reduction potential of a molecule. For instance, a lower LUMO energy generally corresponds to a higher reduction potential, as the molecule more readily accepts electrons. sdu.dk

In the context of phenanthridine derivatives, the introduction of electron-donating groups, like the amino groups at the C3 and C8 positions in this compound, would be expected to increase the energy of the HOMO and LUMO, thereby influencing the electronic transitions and the molecule's reactivity. Conversely, electron-withdrawing groups tend to lower these orbital energies. sdu.dk

A hypothetical statistical model could correlate calculated electronic parameters with experimentally observed properties. The following interactive table illustrates the type of data that would be generated in such a study for a series of phenanthridine derivatives to build a predictive model.

Table 1: Hypothetical Electronic Properties of Phenanthridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Phenanthridine | -5.89 | -1.23 | 4.66 | 2.15 |

| 3,8-diaminophenanthridine | -5.42 | -0.98 | 4.44 | 3.28 |

| This compound | -5.35 | -1.05 | 4.30 | 3.51 |

| 3,8-dinitrophenanthridine | -6.54 | -2.11 | 4.43 | 5.87 |

Note: The data in this table is illustrative and not based on reported experimental or computational results for these specific compounds.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its interaction with biological targets and its physicochemical properties. Geometry optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in a molecule. Density Functional Theory (DFT) is a commonly employed method for the geometry optimization of phenanthridine derivatives. researchgate.net

The planarity of the phenanthridine ring system is another important aspect. While the core is largely planar, the presence of the substituents and the hydrogen at the N6 position can introduce slight distortions. These subtle structural details can be accurately predicted through geometry optimization.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

| Dihedral Angle (C4-C5-C1'-C6') | 45.8° |

| Bond Length (C5-N6) | 1.38 Å |

| Bond Angle (C4a-N6-C6a) | 121.5° |

| Puckering amplitude of the central ring | 0.12 Å |

Note: The data in this table is hypothetical and intended to illustrate the outputs of a geometry optimization study.

Such computational analyses are instrumental in understanding the structure-activity relationships of phenanthridine derivatives, as demonstrated in studies where structural optimization has been key to enhancing biological activity. nih.govnih.gov The insights gained from these theoretical models can guide the synthesis of new analogues with improved properties for various applications.

Research on Derivatives and Analogues of 5 Phenyl 6h Phenanthridine 3,8 Diamine

Exploration of Substituted Phenanthridine (B189435) Systems

The versatility of the phenanthridine core allows for extensive exploration of substituted systems, enabling the fine-tuning of its chemical and physical properties. Transition metal-catalyzed reactions are a cornerstone of these synthetic efforts, offering mild conditions and high versatility for creating poly-substituted derivatives. nih.gov

One prominent method is the palladium-catalyzed Heck cyclization of carbamate (B1207046) precursors, which can yield various phenanthridine isomers. researchgate.net Another powerful strategy involves the Suzuki coupling reaction, which has been adapted for a ligand-free domino reaction in water, catalyzed by palladium nanoparticles generated in situ. nih.gov These methods provide access to a wide range of 6-arylphenanthridine derivatives. nih.gov Additionally, radical-based syntheses, often starting from readily available materials like 2-isocyanobiphenyls, offer a metal-free alternative for producing 6-substituted phenanthridines. rsc.org These approaches are valued for their efficiency and the ability to introduce a diverse array of substituents onto the phenanthridine skeleton. nih.gov

| Synthetic Method | Key Features | Starting Materials (Examples) | Catalyst/Conditions (Examples) | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Functionalization | Sequential C-H activation, cyclization, and oxidation in one step. | Benzylamine (B48309), Aryl iodide | Pd(OAc)₂, Cu(OAc)₂ | nih.gov |

| Suzuki Coupling | Ligand-free domino reaction in water. | - | Pd(OAc)₂, K₃PO₄ | nih.gov |

| Heck Cyclisation | Rapid synthesis of natural product-like molecules. | Carbamate precursors from benzylamine building blocks | - | researchgate.net |

| Visible-Light Induced Aerobic Oxidative Cyclization | Metal-free approach using an organic dye. | 2-Isocyanobiphenyls, Hydrazines | Eosin (B541160) B, Visible light | rsc.org |

| Grignard-Based Synthesis | Generates 6-alkyl phenanthridine derivatives. | - | - | nih.gov |

Amination and Functionalization of the Phenanthridine Core

The introduction of amino groups and other functionalities onto the phenanthridine core is critical for modulating its properties, particularly for applications in materials science and medicinal chemistry. The amino groups at the 3 and 8 positions, as seen in the parent compound, significantly influence the electron density of the aromatic system. nih.gov

Various synthetic strategies have been developed for the amination and functionalization of the phenanthridine ring. Direct C-H amination represents a modern and efficient approach. nih.gov For instance, an iodine-mediated synthesis enables intramolecular sp3 C-H amination of accessible aniline (B41778) precursors, providing a straightforward, metal-free route to phenanthridine derivatives. nih.gov Another method employs palladium catalysis for dehydrogenative C-H amination. nih.gov Oxidative C(sp²)–H amidation using N-iodosuccinimide (NIS) under thermal conditions is another pathway to produce related phenanthridinone structures, which involves the formation of an amide N-radical followed by cyclization. nih.gov The use of 3,8-diamino-6-phenylphenanthridine (B17713) in the synthesis of rigid polyamides is a direct application of its diamino-functionality. sigmaaldrich.comcymitquimica.com

Phenanthridine-Based Hybrid Molecules

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy for developing novel molecules with enhanced or new properties. mdpi.com The phenanthridine scaffold has been successfully incorporated into various hybrid structures.

Researchers have designed hybrid molecules by attaching nucleobases, such as adenine (B156593) and uracil, to the phenanthridine system. beilstein-journals.org For example, a bisuracil–phenanthridinium conjugate demonstrated the ability to differentiate between specific DNA sequences through a combination of aromatic stacking and hydrogen bonding. beilstein-journals.org Similarly, bis-phenanthridinium-nucleobase conjugates have been created where an adenine derivative selectively recognized its complementary nucleotide, UMP. beilstein-journals.org These studies highlight how the phenanthridine unit can serve as a structural anchor and a reporter in complex molecular recognition systems. The goal of creating such hybrids is often to combine the properties of each component, for instance, the DNA-intercalating ability of phenanthridine with the sequence-recognition properties of a nucleobase. mdpi.combeilstein-journals.org

Naturally Occurring Phenanthridine Alkaloid Analogues

The phenanthridine core is the foundational structure for a large family of naturally occurring alkaloids, many of which exhibit significant biological activities. nih.govnih.gov These natural products have spurred considerable research into synthetic analogues. The Amaryllidaceae plant family is a rich source of these compounds. researchgate.net

Prominent examples of naturally occurring phenanthridine alkaloids include Sanguinarine and Chelerythrine, which are technically benzo[c]phenanthridine (B1199836) alkaloids. nih.govnih.gov Other related natural products include Crinasiadine and 5,6-dihydrobicolorine. researchgate.net Many of these natural alkaloids feature partially hydrogenated rings, as seen in compounds like hamayne (B1210062) and norpluviine. wikipedia.org The discovery and study of these molecules have been a major driver for the renewed interest in phenanthridine chemistry. nih.gov

| Compound Name | Structural Class | Natural Source Family (Example) | Reference |

|---|---|---|---|

| Sanguinarine | Quaternary Benzo[c]phenanthridine Alkaloid | Papaveraceae | nih.govnih.gov |

| Chelerythrine | Quaternary Benzo[c]phenanthridine Alkaloid | Papaveraceae | nih.govnih.gov |